Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
CAS No.: 113304-86-2
Cat. No.: VC17862174
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113304-86-2 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1 |
| Standard InChI Key | HIWRGCAJBBTJSU-QWHCGFSZSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)CO |
| Canonical SMILES | COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s (2R,5S) configuration is critical to its reactivity and biological interactions. The pyrrolidine ring adopts a puckered conformation, with the hydroxymethyl group at the 5-position and the benzyl moiety at the 1-position introducing steric and electronic effects. The absolute configuration is preserved through asymmetric synthesis protocols, often employing chiral catalysts or auxiliaries.
Spectroscopic and Computational Data
-
InChI Key:
HIWRGCAJBBTJSU-QWHCGFSZSA-N -
Isomeric SMILES:
COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)CO -
X-ray Crystallography: While crystallographic data for this specific compound is limited, related pyrrolidine derivatives exhibit chair-like ring conformations stabilized by intramolecular hydrogen bonding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.30 g/mol |
| CAS Number | 113304-86-2 |
| Purity (Commercial) | ≥97% (Aladdin Scientific) |
Synthesis and Preparation
Asymmetric Synthesis Strategies
The synthesis of Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves multi-step sequences emphasizing stereocontrol:
-
Chiral Auxiliary Approach: Starting from L-proline derivatives, Mitsunobu reactions introduce the hydroxymethyl group while preserving stereochemistry . For example, (S)-pyroglutaminol has been used as a precursor for analogous pyrrolidinones .
-
Catalytic Asymmetric Hydrogenation: Palladium or rhodium catalysts enable enantioselective reduction of imine intermediates to establish the 2R and 5S configurations.
-
Protection-Deprotection Cycles: Temporary protecting groups (e.g., benzyl, tert-butoxycarbonyl) ensure regioselective functionalization .
Key Reaction Optimization
-
Yield: Reported yields for similar pyrrolidine syntheses range from 65% to 85%, depending on the purity of chiral catalysts .
-
Solvent Systems: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with organometallic reagents .
Pharmaceutical Applications
β3 Adrenergic Receptor Agonism
Structurally related hydroxymethyl pyrrolidines exhibit potent β3 adrenergic receptor (β3-AR) agonist activity, making them candidates for treating overactive bladder and metabolic disorders . For instance, patent US8247415B2 discloses pyrrolidine derivatives with sub-micromolar binding affinities for β3-AR, though specific data for this compound remains proprietary .
Enzyme Inhibition and Anti-Inflammatory Activity
Pyrrolidine derivatives are explored as lipoxygenase (LOX) inhibitors, with IC₅₀ values as low as 70 μM reported for analogs bearing hydroxymethyl groups . These compounds suppress leukotriene biosynthesis, suggesting anti-inflammatory potential .
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 2-Pyrrolidinone derivatives | Lipoxygenase | 70–100 μM | |
| Hydroxymethyl pyrrolidines | β3-AR | <1 μM |
Chemical Research Applications
Organocatalysis
The compound’s rigid pyrrolidine scaffold makes it a candidate for asymmetric organocatalysis. Prolinamide derivatives catalyze aldol reactions with up to 99% enantiomeric excess (ee) in aqueous media . The hydroxymethyl group may enhance solubility in green solvents like brine .
Peptidomimetic Design
As a conformationally constrained amino acid analog, this compound is used to stabilize peptide secondary structures. For example, substitution of proline with hydroxymethyl-pyrrolidine carboxylates improves protease resistance in therapeutic peptides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume